4-Bromo-2-iodo-6-nitroaniline
Overview
Description
4-Bromo-2-iodo-6-nitroaniline (BINA) is an organic compound with a unique structure and a range of applications in scientific research. It is a nitrogen-containing heterocyclic compound and is used as a reagent in organic synthesis. BINA has been used in a variety of scientific studies, including those related to biochemistry, pharmacology, and materials science. In
Scientific Research Applications
Application 1: Design and Synthesis of CK2 Inhibitors
- Summary of the Application : 4-Bromo-2-iodo-6-nitroaniline is used in the design and synthesis of CK2 inhibitors . CK2 inhibitors are a type of drug that can inhibit the activity of CK2, a protein kinase that is overexpressed in various types of cancers.
- Results or Outcomes : The outcome of this application is the production of CK2 inhibitors, which have potential therapeutic applications in the treatment of cancer .
Application 2: Synthesis of Quinolone Derivatives
- Summary of the Application : 4-Bromo-2-iodoaniline may be used in the preparation of quinolone derivatives . Quinolones are a type of compound that have various applications in medicinal chemistry, including as antibacterial agents.
- Results or Outcomes : The result of this application is the production of quinolone derivatives, which have potential applications in medicinal chemistry .
Application 3: Preparation of Quinolone Derivatives
- Summary of the Application : 4-Bromo-2-iodoaniline may be used in the preparation of quinolone derivatives . Quinolones are a type of compound that have various applications in medicinal chemistry, including as antibacterial agents.
- Results or Outcomes : The result of this application is the production of quinolone derivatives, which have potential applications in medicinal chemistry .
Application 4: Synthesis of Resin-Bound Sulfonamide
- Summary of the Application : 4-Bromo-2-iodoaniline can be used in the synthesis of a resin-bound sulfonamide . This resin-bound sulfonamide can be used as a starting material for the preparation of 2,3,5-trisubstituted indoles .
- Results or Outcomes : The result of this application is the production of a resin-bound sulfonamide, which can be used as a starting material for the preparation of 2,3,5-trisubstituted indoles .
Application 5: Preparation of Quinolone Derivatives
- Summary of the Application : 4-Bromo-2-iodoaniline may be used in the preparation of quinolone derivatives . Quinolones are a type of compound that have various applications in medicinal chemistry, including as antibacterial agents.
- Results or Outcomes : The result of this application is the production of quinolone derivatives, which have potential applications in medicinal chemistry .
Application 6: Synthesis of Resin-Bound Sulfonamide
- Summary of the Application : 4-Bromo-2-iodoaniline can be used in the synthesis of a resin-bound sulfonamide . This resin-bound sulfonamide can be used as a starting material for the preparation of 2,3,5-trisubstituted indoles .
- Results or Outcomes : The result of this application is the production of a resin-bound sulfonamide, which can be used as a starting material for the preparation of 2,3,5-trisubstituted indoles .
properties
IUPAC Name |
4-bromo-2-iodo-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVSESOKQSEEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443570 | |
Record name | 4-bromo-2-iodo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-6-nitroaniline | |
CAS RN |
180624-08-2 | |
Record name | 4-bromo-2-iodo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.